(S)-1,5-Dimethylhexylamine

Catalog No.
S671856
CAS No.
70419-10-2
M.F
C8H19N
M. Wt
129.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1,5-Dimethylhexylamine

CAS Number

70419-10-2

Product Name

(S)-1,5-Dimethylhexylamine

IUPAC Name

(2S)-6-methylheptan-2-amine

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

InChI

InChI=1S/C8H19N/c1-7(2)5-4-6-8(3)9/h7-8H,4-6,9H2,1-3H3/t8-/m0/s1

InChI Key

QNIVIMYXGGFTAK-QMMMGPOBSA-N

SMILES

CC(C)CCCC(C)N

Canonical SMILES

CC(C)CCCC(C)N

Isomeric SMILES

C[C@@H](CCCC(C)C)N
  • Potential stimulant effects

    Some studies suggest 1,5-Dimethylhexylamine (the racemic mixture) may act as a stimulant, potentially increasing dopamine, norepinephrine, and serotonin levels in the central nervous system []. This is similar to how other stimulants like amphetamines work. However, these studies haven't specifically isolated (S)-1,5-Dimethylhexylamine to determine its independent effects.

  • Use as a performance enhancer

    1,5-Dimethylhexylamine has been found in some dietary supplements marketed for weight loss and athletic performance improvement []. However, research on its effectiveness for these purposes is lacking, and some studies raise safety concerns due to its similarity to DMAA, a stimulant banned by the World Anti-Doping Agency [, ].

  • Limited availability for research

(S)-1,5-Dimethylhexylamine, commonly referred to as 1,5-Dimethylhexylamine or octodrine, is an aliphatic secondary amine with the molecular formula C8H19NC_8H_{19}N and a molecular weight of approximately 129.24 g/mol. This compound appears as a clear, colorless to light yellow liquid with a characteristic fishy odor. It has a boiling point of 154-156 °C and a melting point of -26 °C, making it stable under standard conditions but hygroscopic in nature .

1,5-Dimethylhexylamine is structurally similar to other stimulants such as dimethylamylamine (DMAA) and amphetamine, which contributes to its classification as a sympathomimetic agent. It is often utilized in dietary supplements and pre-workout formulations due to its purported ability to enhance physical performance and cognitive function .

. Notable reactions include:

  • Synthesis of Unsymmetrical Sulfamides: It reacts with sulfamic acid salts and triphenylphosphine ditriflate to form unsymmetrical sulfamides.
  • Reductive Amination: This compound can be used in the synthesis of substituted pyrrolidones through reductive amination of levulinic acid using supported platinum catalysts.
  • Formation of Glycosyl β-Amino Acids: It serves as a building block for synthesizing glycosyl β-amino acids, which have demonstrated antitubercular activity .

1,5-Dimethylhexylamine exhibits stimulant properties that can enhance physical performance and cognitive function. It has been shown to increase focus, energy, and endurance, making it a popular ingredient in sports supplements. Additionally, it possesses vasoconstrictive properties that can lead to increased blood pressure by narrowing blood vessels .

The synthesis of 1,5-Dimethylhexylamine typically involves:

  • Amination of 6-Methyl-2-heptanone: This process includes the catalytic hydrogenation of the ketone followed by amination.
  • Chemical Methods: Various synthetic routes may include the use of specific reagents that facilitate the formation of the amine group from precursor compounds .

1,5-Dimethylhexylamine is utilized in several fields:

  • Pharmaceutical Industry: It serves as an intermediate in the production of octamylamine, which is used as a gastrointestinal antispasmodic drug.
  • Dietary Supplements: Commonly found in pre-workout supplements for its stimulant effects.
  • Local Anesthetic: Due to its vasoconstrictive properties, it can be applied topically for pain relief during medical procedures .

Research on 1,5-Dimethylhexylamine has indicated potential interactions with other compounds and physiological systems. Its stimulant effects can amplify the impact of other sympathomimetics when combined, leading to increased risks of cardiovascular complications. Furthermore, studies have shown that it can inhibit leucine aminotransferase, suggesting possible implications in metabolic processes .

1,5-Dimethylhexylamine shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
DimethylamylamineC7H17NDietary supplementKnown for severe health risks; banned in many regions
AmphetamineC9H13NStimulant medicationControlled substance due to abuse potential
1,3-DimethylbutylamineC7H17NWeight loss supplementSimilar stimulant effects; associated with health risks
1-MethylhexylamineC7H17NResearch chemicalLess studied; fewer known applications

1,5-Dimethylhexylamine distinguishes itself through its specific structural configuration and unique applications in both pharmaceutical synthesis and dietary supplementation while sharing some pharmacological properties with these similar compounds .

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

70419-10-2

Dates

Modify: 2024-04-15

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